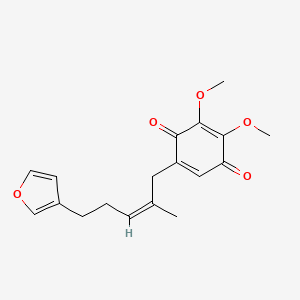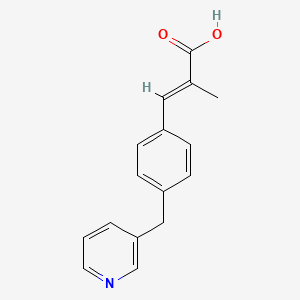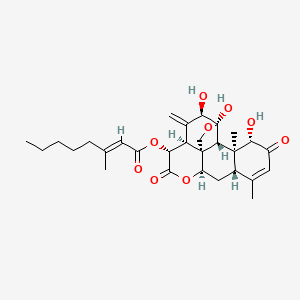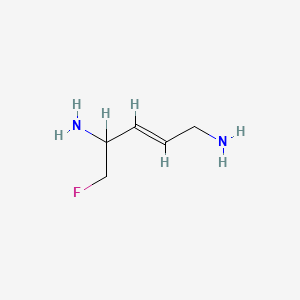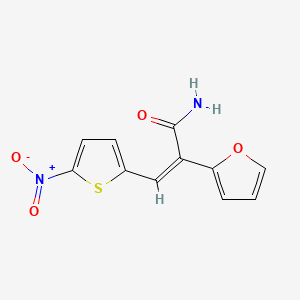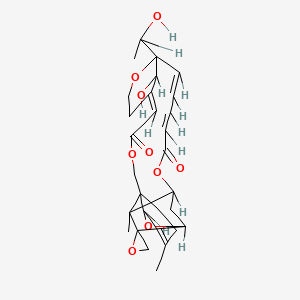
Satratoxin H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Satratoxin H is a natural product found in Trichoderma cornu-damae with data available.
Applications De Recherche Scientifique
Apoptotic Effects in Cells : Satratoxin H induces apoptosis (programmed cell death) and genotoxicity (DNA damage) in PC12 cells, a type of rat adrenal pheochromocytoma cell line. This effect is mediated through mechanisms involving caspase-3 activation and DNA double-stranded breaks, suggesting potential genotoxic risks associated with Satratoxin H exposure (Nusuetrong et al., 2012).
Reactive Oxygen Species Production : The mycotoxin is also known to increase the production of reactive oxygen species (ROS) and lipid peroxidation in PC12 cells. This oxidative stress mechanism can partially explain the cell death induced by Satratoxin H (Nusuetrong et al., 2008).
Activation of MAPK Pathways : Research shows that Satratoxin H activates various mitogen-activated protein kinases (MAPKs) such as ERK, p38 MAPK, and SAPK/JNK in different cell types. This activation is correlated with apoptosis induction, suggesting that MAPKs play a role in the toxic manifestations of this mycotoxin (Yang et al., 2000).
Neurotoxicity and Inflammation : Satratoxin H exhibits neurotoxic effects, particularly in olfactory sensory neurons, and can induce inflammation in the nasal airways and brain. This has implications for understanding health issues related to exposure to toxic molds producing this mycotoxin (Islam et al., 2006).
Molecular Characterization : A study on the reisolation and NMR characterization of satratoxins G and H has provided detailed chemical profiles, aiding in identification and analytical analyses of these compounds (Hudson et al., 2020).
Apoptosis Mechanisms in Leukemia Cells : In leukemia cells, Satratoxin H induces apoptosis through the activation of caspase-8 and caspase-9, which subsequently activate caspase-3. This finding provides insights into the molecular mechanisms underlying the immunomodulatory effects of Satratoxin H (Nagase et al., 2002).
Binding to Ribosomal Subunits : Research has demonstrated that Satratoxin G, closely related to Satratoxin H, binds to ribosomal subunits in cells, correlating with the induction of apoptosis. This suggests a possible mechanism by which Satratoxin H may exert its toxic effects (Bae et al., 2009).
Propriétés
Numéro CAS |
93860-23-2 |
|---|---|
Nom du produit |
Satratoxin H |
Formule moléculaire |
C29H36O9 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
(1Z,19Z,21Z)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione |
InChI |
InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4-6,9,12-13,18,20-22,25,30,33H,7-8,10-11,14-16H2,1-3H3/b6-4-,9-5-,19-13- |
Clé InChI |
MUACSCLQRGEGOE-OXMYJKDCSA-N |
SMILES isomérique |
CC1=CC2C3(CC1)COC(=O)/C=C\4/CCOC(C4O)(/C=C\C=C/C(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |
SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |
SMILES canonique |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |
Autres numéros CAS |
93860-23-2 |
Synonymes |
isosatratoxin H PD 113326 PD-113326 S-isosatratoxin H satratoxin F satratoxin H |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



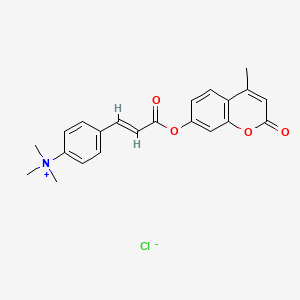
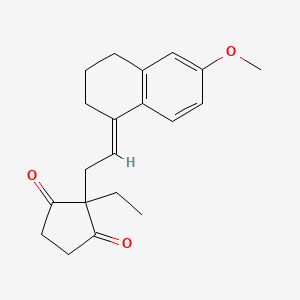

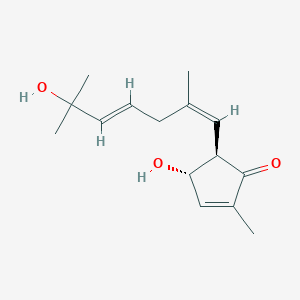

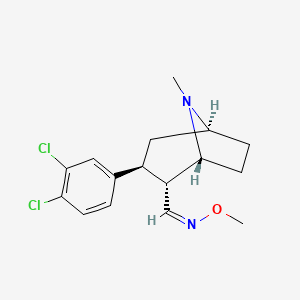
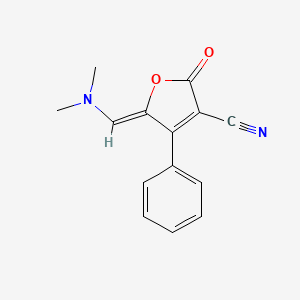
![(Z)-6-[(2S,4S,5R)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1242662.png)
![(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[benzofuran-2,4'-cyclohexane]-1',3-dione](/img/structure/B1242663.png)
